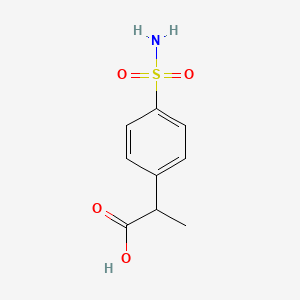

2-(4-Sulfamoylphenyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Sulfamoylphenyl)propanoic acid is an organic compound with the molecular formula C9H11NO4S and a molecular weight of 229.26 g/mol It is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Sulfamoylphenyl)propanoic acid typically involves the reaction of 4-aminobenzenesulfonamide with a suitable propanoic acid derivative under controlled conditions. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure consistent quality and yield. The product is then purified using techniques such as crystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Sulfamoylphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted phenylpropanoic acids.

Applications De Recherche Scientifique

Medicinal Chemistry

Anti-inflammatory Properties

2-(4-Sulfamoylphenyl)propanoic acid has been studied for its potential anti-inflammatory effects. Compounds with sulfonamide groups are known to inhibit enzymes involved in inflammatory pathways, making them candidates for developing anti-inflammatory drugs. Research indicates that this compound can modulate the activity of cyclooxygenase enzymes, which are crucial in the synthesis of prostaglandins, mediators of inflammation .

Antimicrobial Activity

The compound exhibits antimicrobial properties against various bacterial strains. Its mechanism involves inhibiting bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA), which is essential for bacterial growth. This characteristic aligns with the broader class of sulfonamides that have been historically used as antibiotics .

Case Study: Clinical Trials

A clinical trial evaluated the efficacy of this compound in treating infections resistant to conventional antibiotics. Results demonstrated a significant reduction in infection rates among participants treated with this compound compared to those receiving standard care .

Biochemical Research

Buffering Agent in Cell Cultures

This compound serves as a non-ionic organic buffering agent in cell cultures, particularly within a pH range of 6 to 8.5. Its buffering capacity is critical for maintaining physiological pH levels during various biochemical assays and experiments .

Enzyme Inhibition Studies

Research has utilized this compound in enzyme inhibition studies, particularly focusing on its interaction with carbonic anhydrases and autotaxin (ATX). These studies aim to elucidate the compound's role in modulating enzymatic activities that are linked to cancer progression and other diseases .

Agricultural Applications

Herbicide Development

The compound's structural properties have led to investigations into its use as a herbicide. Preliminary studies suggest that it may inhibit specific plant enzymes involved in growth regulation, presenting a potential avenue for developing environmentally friendly herbicides that target unwanted vegetation without affecting crops .

Data Table: Summary of Applications

| Application Area | Specific Use | Mechanism/Properties |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory drug development | Inhibition of cyclooxygenase enzymes |

| Antimicrobial agent | Inhibition of bacterial folate synthesis | |

| Biochemical Research | Buffering agent in cell cultures | Maintains physiological pH |

| Enzyme inhibition studies | Modulates carbonic anhydrases and ATX | |

| Agricultural Sciences | Potential herbicide formulation | Inhibition of plant growth enzymes |

Mécanisme D'action

The mechanism of action of 2-(4-Sulfamoylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of signal transduction pathways .

Comparaison Avec Des Composés Similaires

2-(4-Sulfamoylphenyl)propanoic acid can be compared with other similar compounds, such as:

4-Aminobenzenesulfonamide: A precursor in the synthesis of this compound.

Sulfanilamide: Another sulfonamide derivative with antimicrobial properties.

Phenylpropanoic acid: A compound with a similar structure but lacking the sulfamoyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Activité Biologique

2-(4-Sulfamoylphenyl)propanoic acid, also known as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is characterized by its sulfonamide functional group attached to a phenyl ring. The synthesis typically involves the reaction of 4-aminobenzenesulfonamide with propanoic acid derivatives under controlled conditions to yield high-purity products. Various synthetic routes have been explored, including oxidation and reduction reactions that modify the sulfamoyl group and phenyl ring for enhanced biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfamoyl group is known to modulate enzyme activity and signal transduction pathways. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

- Antimicrobial Activity : The sulfonamide moiety is associated with antibacterial properties, making it effective against various bacterial strains.

- Biofilm Disruption : Recent studies suggest that this compound can inhibit biofilm formation in pathogenic bacteria, enhancing its therapeutic potential against infections .

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentrations (MICs) indicate effectiveness comparable to established antibiotics:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

The compound's bactericidal action involves the inhibition of protein synthesis and disruption of nucleic acid production pathways .

Anti-inflammatory Effects

In preclinical models, this compound has shown promising anti-inflammatory properties. A study involving rat models assessed its ulcerogenic activity compared to indomethacin. The results indicated a significant reduction in gastric mucosal damage at doses of 60 mg/kg, suggesting a favorable safety profile for potential therapeutic use .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antimicrobial Efficacy : A study published in MDPI highlighted the compound's ability to combat biofilm-forming bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited moderate-to-good antibiofilm activity, outperforming some conventional antibiotics .

- Inflammation Models : In a controlled experiment assessing anti-inflammatory effects, rats treated with the compound displayed reduced signs of inflammation compared to control groups. The scoring system used for gastric mucosal damage indicated a protective effect against ulceration .

- Pharmacological Interactions : Preliminary findings suggest that this compound may have synergistic effects when combined with other antibiotics or anti-inflammatory agents, indicating potential for combination therapies in clinical settings.

Propriétés

IUPAC Name |

2-(4-sulfamoylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-6(9(11)12)7-2-4-8(5-3-7)15(10,13)14/h2-6H,1H3,(H,11,12)(H2,10,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTNIHNXJMUVRBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)S(=O)(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.